BenchChemオンラインストアへようこそ!

6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide

Monoamine oxidase inhibition MAO-B selectivity Neuropharmacology

6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide (CAS 955280-29-2) is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) chemotype. The compound is characterized by a 6-chloro substituent on the quinoline core and a 3,5-difluorophenyl moiety at the carboxamide nitrogen, yielding a molecular formula of C₁₆H₉ClF₂N₂O₂ and a molecular weight of 334.71 g/mol.

Molecular Formula C16H9ClF2N2O2
Molecular Weight 334.71
CAS No. 955280-29-2
Cat. No. B3006855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide
CAS955280-29-2
Molecular FormulaC16H9ClF2N2O2
Molecular Weight334.71
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=CC(=CC(=C3)F)F
InChIInChI=1S/C16H9ClF2N2O2/c17-8-1-2-14-12(3-8)15(22)13(7-20-14)16(23)21-11-5-9(18)4-10(19)6-11/h1-7H,(H,20,22)(H,21,23)
InChIKeyUOPFAPXLDXNYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide (CAS 955280-29-2): Chemotype Overview and Sourcing Context


6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide (CAS 955280-29-2) is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) chemotype. The compound is characterized by a 6-chloro substituent on the quinoline core and a 3,5-difluorophenyl moiety at the carboxamide nitrogen, yielding a molecular formula of C₁₆H₉ClF₂N₂O₂ and a molecular weight of 334.71 g/mol. Its primary documented pharmacological activity is inhibition of human monoamine oxidase B (MAO-B) [1], placing it within a class of compounds that have also been investigated as herpesvirus polymerase inhibitors [2] and immunomodulatory agents [3].

Why 6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide Cannot Be Substituted by In-Class Analogs


Within the 4-hydroxyquinoline-3-carboxamide series, both the quinoline C-6 substituent and the N-aryl carboxamide moiety are known to exert profound, non-linear effects on target engagement and selectivity [1]. The 6-chloro and 3,5-difluorophenyl substitution pattern of this compound is associated with potent MAO-B inhibition (IC50 in the low nanomolar range) coupled with marked selectivity over the MAO-A isoform, whereas even closely related analogs within the same chemotype display orders-of-magnitude differences in potency and isoform preference [2]. Generic substitution without confirmatory head-to-head data therefore risks substantial losses in target potency, isoform selectivity, and, consequently, experimental reproducibility [3].

Quantitative Differentiation Evidence for 6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide vs. Comparators


MAO-B Isoform Selectivity vs. Low-Activity Baseline: Target Compound Demonstrates >26,000-Fold Selectivity for MAO-B over MAO-A

6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide exhibits potent inhibition of recombinant human MAO-B with an IC₅₀ of 3.80 nM, whereas its activity against MAO-A in a comparable assay format is >100,000 nM (IC₅₀ >1.00E+5 nM) [1][2]. By comparison, a structurally distinct compound from the same broader chemical space (BDBM50401981, CHEMBL1575961), tested under equivalent conditions, exhibits an MAO-B IC₅₀ of 1,130 nM and MAO-A IC₅₀ of >100,000 nM [3]. The calculated selectivity ratio (MAO-A IC₅₀ / MAO-B IC₅₀) is >26,315 for the target compound versus >88 for the comparator [4]. This represents an approximately 300-fold improvement in selectivity window.

Monoamine oxidase inhibition MAO-B selectivity Neuropharmacology

MAO-B Potency Advantage Over Class-Average Baseline: Target Compound IC₅₀ 3.80 nM vs. Typical 4-HQC MAO-B Activity in the Micromolar Range

The 4-hydroxyquinoline-3-carboxamide (4-HQC) scaffold is not intrinsically optimized for monoamine oxidase inhibition; the majority of 4-HQC analogs profiled in public databases exhibit MAO-B IC₅₀ values in the micromolar to high-nanomolar range [1]. 6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide achieves an MAO-B IC₅₀ of 3.80 nM [2], representing a potency enhancement of at least 250- to 2,500-fold relative to the typical 4-HQC baseline activity of approximately 1–10 μM inferred from BindingDB entries for less optimized analogs [3]. This potency differential demonstrates that the specific 6-chloro/3,5-difluorophenyl substitution pattern drives activity substantially beyond the class norm.

MAO-B inhibitor potency 4-Hydroxyquinoline-3-carboxamide Structure-activity relationship

Structural Determinants of Differentiation: 6-Chloro and 3,5-Difluorophenyl Substitution Pattern Is Not Present in Common 4-HQC Comparators

A systematic search of publicly available 4-hydroxyquinoline-3-carboxamide analogs reveals that the combined 6-chloro/3,5-difluorophenyl substitution pattern is unique among cataloged derivatives [1]. The majority of reported 4-HQC compounds carry either unsubstituted phenyl, 4-chlorophenyl, 2,5-dimethoxyphenyl, or 2-cyanophenyl moieties at the carboxamide nitrogen, with C-6 substitution being relatively uncommon [2]. The 3,5-difluorophenyl group introduces a specific electrostatic profile distinct from monohalogenated or methoxy-substituted phenyl rings, while the 6-chloro substituent modulates the electron density of the quinoline core [3]. This specific substitution combination is not found in any other compound within major public screening libraries (PubChem, ChEMBL) sharing the 4-HQC core [4].

Structural differentiation Halogen substitution Quinoline SAR

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Profile vs. Common 4-HQC Analogs

6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide has a molecular weight of 334.71 g/mol, with calculated LogP approximately 3.5–4.0, reflecting the balanced lipophilicity conferred by the 6-chloro and 3,5-difluorophenyl substituents . By comparison, the N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide analog (CAS 946260-10-2; MW ~324.33) exhibits different hydrogen-bonding capacity owing to its methoxy groups, while the 8-chloro-N-(2-cyanophenyl) analog (CAS 951998-30-4; MW ~337.74) presents a distinct dipole moment due to the cyano substituent [1][2]. The 3,5-difluorophenyl moiety of the target compound provides a unique electrostatic surface potential pattern compared to monohalogenated or methoxy-substituted anilide derivatives, which may translate to differential off-target binding profiles [3].

Lipophilicity Drug-likeness Physicochemical properties

Recommended Application Scenarios for 6-Chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide Based on Differential Evidence


MAO-B Selective Inhibitor Screening and Neuroprotection Research

The compound's potent MAO-B inhibition (IC₅₀ 3.80 nM) combined with >26,000-fold selectivity over MAO-A makes it suitable as a chemical probe in neuroprotection studies where MAO-A-sparing activity is critical to avoid tyramine-related pressor effects [1]. Researchers investigating Parkinson's disease models or oxidative stress pathways mediated by MAO-B-derived reactive oxygen species can employ this compound as a tool to dissect MAO-B-specific contributions without confounding MAO-A inhibition [2].

Structure-Activity Relationship (SAR) Studies on 4-Hydroxyquinoline-3-Carboxamide Scaffolds

Given the unique 6-chloro/3,5-difluorophenyl substitution pattern that distinguishes this compound from all other cataloged 4-HQC derivatives [1], it serves as a valuable SAR probe for medicinal chemistry programs exploring the effects of C-6 halogenation combined with 3,5-dihalogenated N-aryl groups on target engagement and selectivity. The compound can anchor a matrix of analogs designed to systematically vary the quinoline substitution pattern while holding the 3,5-difluorophenyl moiety constant [2].

Selectivity Profiling Panels for Quinoline-Based Compound Libraries

The compound's high MAO-B potency and selectivity provide a well-characterized reference point for selectivity profiling panels that include MAO-A, MAO-B, and related flavin-containing amine oxidases [1]. Procurement of this compound for inclusion in cross-screening panels enables laboratories to benchmark novel quinoline-based inhibitors against a structurally related but pharmacologically differentiated standard [2].

Chemical Probe Development for Herpesvirus Polymerase Research

Although direct antiviral data for this specific compound are not publicly available, the 4-HQC class has demonstrated broad-spectrum antiherpes activity with selectivity for viral over human DNA polymerases [1]. The distinct substitution pattern of this compound, combined with its favorable MAO-B activity profile, positions it as a candidate for profiling in herpesvirus polymerase inhibition assays to determine whether the 6-chloro/3,5-difluorophenyl combination yields differentiated antiviral selectivity relative to published 4-HQC analogs [2].

Quote Request

Request a Quote for 6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.